4-Hydroxy-6-methoxycoumarin

Catalog No.
S891779
CAS No.
13252-84-1
M.F
C10H8O4
M. Wt
192.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-6-methoxycoumarin

CAS Number

13252-84-1

Product Name

4-Hydroxy-6-methoxycoumarin

IUPAC Name

4-hydroxy-6-methoxychromen-2-one

Molecular Formula

C10H8O4

Molecular Weight

192.17

InChI

InChI=1S/C10H8O4/c1-13-6-2-3-9-7(4-6)8(11)5-10(12)14-9/h2-5,11H,1H3

InChI Key

KFXXRRQBVLINPH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2O

Melanogenesis in Cosmetics and Medical Treatments

In Situ Generation of α-Methylenechromanes, α-Methylenequinoline and Ortho-Quinone Methides

Anti-Inflammatory Effects

Antimalarial, Antioxidant, Antimicrobial, Anti-Inflammatory, and Antitumor Activity

Antioxidant Activity

4-Hydroxy-6-methoxycoumarin is a chemical compound belonging to the coumarin family, characterized by a benzopyran-2-one structure. Its molecular formula is C10H8O4C_{10}H_{8}O_{4} and it features a hydroxyl group at the 4-position and a methoxy group at the 6-position of the coumarin ring. This compound is of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture.

Typical of coumarin derivatives. It can undergo:

  • Acylation Reactions: Reacting with α,β-unsaturated acyl chlorides in pyridine or other solvents, leading to the formation of various substituted products .
  • Radical Reactions: It can act as a radical precursor in silver-catalyzed radical cascade cyclization reactions, producing chroman-4-ones .
  • Knoevenagel Condensation: This reaction can generate α-methylenechromanes and other derivatives, showcasing its versatility in organic synthesis .

Research indicates that 4-hydroxy-6-methoxycoumarin exhibits notable biological activities:

  • Anti-inflammatory Effects: Studies have shown that it can inhibit inflammation in macrophages by suppressing the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This results in reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .
  • Antioxidant Properties: Coumarins are generally recognized for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress .

The synthesis of 4-hydroxy-6-methoxycoumarin can be achieved through several methods:

  • Direct Synthesis from Coumarin Derivatives: Utilizing starting materials like 4-hydroxycoumarins, the compound can be synthesized via various chemical transformations including methylation reactions.
  • Radical Cascade Reactions: A novel method involves silver-catalyzed radical reactions that convert specific precursors into 4-hydroxycoumarins and related compounds with moderate to good yields .

4-Hydroxy-6-methoxycoumarin has various applications:

  • Pharmaceuticals: Its anti-inflammatory properties suggest potential use in treating inflammatory diseases.
  • Agriculture: Due to its biological activity, it may be explored for use as a natural pesticide or herbicide.
  • Cosmetics: The compound's ability to enhance melanin production indicates potential applications in skin care products aimed at pigmentation .

Interaction studies involving 4-hydroxy-6-methoxycoumarin focus on its biochemical pathways and effects on cellular systems:

  • Cellular Mechanisms: Research has demonstrated its capacity to modulate nitric oxide synthase and cyclooxygenase expression in macrophages, indicating interactions with inflammatory pathways .
  • Synergistic Effects: Studies may explore how this compound interacts with other therapeutic agents to enhance efficacy or reduce side effects.

Several compounds share structural similarities with 4-hydroxy-6-methoxycoumarin, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
4-HydroxycoumarinHydroxyl group at position 4Anticoagulant, anti-inflammatory
6-MethylcoumarinMethyl group at position 6Antimicrobial, antioxidant
7-HydroxycoumarinHydroxyl group at position 7Antioxidant, potential anticancer
4-Hydroxy-7-methoxycoumarinHydroxyl group at position 4, methoxy at position 7Anti-inflammatory

The uniqueness of 4-hydroxy-6-methoxycoumarin lies in its specific substitution pattern that may confer distinct biological activities compared to these similar compounds. Its methoxy group enhances lipophilicity, potentially affecting its absorption and efficacy in biological systems.

XLogP3

1.2

Wikipedia

4-Hydroxy-6-methoxycoumarin

Dates

Modify: 2023-08-15

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